Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate

Kinase Inhibition IRAK4 Immuno-Oncology

Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate is the preferred building block for kinase inhibitor and G-quadruplex stabilizer synthesis. The pyridin-3-yl oxazole connectivity ensures optimal hinge-binding geometry for selective IRAK4 and ROCK2 inhibition—outperforming 2-pyridyl or 4-pyridyl isomers. Its methyl ester handle streamlines parallel amide library synthesis via hydrolysis-coupling. With MW 204.18 g/mol, it offers excellent ligand efficiency for fragment-based discovery. Source this high-purity intermediate to accelerate autoimmune and oncology programs.

Molecular Formula C10H8N2O3
Molecular Weight 204.185
CAS No. 1065102-69-3
Cat. No. B2984555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyridin-3-YL)oxazole-4-carboxylate
CAS1065102-69-3
Molecular FormulaC10H8N2O3
Molecular Weight204.185
Structural Identifiers
SMILESCOC(=O)C1=COC(=N1)C2=CN=CC=C2
InChIInChI=1S/C10H8N2O3/c1-14-10(13)8-6-15-9(12-8)7-3-2-4-11-5-7/h2-6H,1H3
InChIKeyPICLJYXRBUEJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate (CAS 1065102-69-3): Procurement-Grade Heterocyclic Scaffold for Pharmaceutical R&D


Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate (CAS 1065102-69-3) is a heterocyclic building block characterized by a methyl ester-substituted oxazole ring conjugated to a pyridin-3-yl group. With a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . The 3-pyridinyl substitution pattern is particularly relevant for generating structurally diverse, patentable chemical matter in kinase inhibitor and antimicrobial programs, as evidenced by its structural relationship to advanced intermediates and clinical candidates [1].

Why Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate Cannot Be Replaced by Generic Analogs in Lead Optimization


In lead optimization, even subtle changes in heterocyclic connectivity can drastically alter target binding, pharmacokinetics, and intellectual property positioning. Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate features a specific 'head-to-tail' pyridine-oxazole connectivity that is central to the geometry of G-quadruplex binders and kinase inhibitors [1]. Substituting with the 2-pyridyl or 4-pyridyl isomer alters the vector of hydrogen-bonding interactions with kinase hinge regions, while replacing the methyl ester with bulkier alkyl groups can abrogate cellular permeability. The data below quantifies the performance gap relative to common alternatives, confirming why this exact intermediate provides a strategic advantage over generic, off-the-shelf analogs [2].

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate: Head-to-Head Evidence for Scientific Selection


IRAK4 Kinase Inhibitory Potency: Target Compound vs. Related Oxazole Scaffolds

Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate is a key precursor to IRAK4 inhibitors described in patent literature. While the exact parent ester is a prodrug/intermediate, its derived amides exhibit high affinity. In a relevant comparative context, the bicyclic oxazole-pyridine scaffold (which shares the core connectivity of methyl 2-(pyridin-3-yl)oxazole-4-carboxylate) demonstrated potent IRAK4 inhibition with Ki values in the low nanomolar range [1]. In contrast, structurally related monocyclic oxazole-4-carboxamides lacking the pyridin-3-yl group or with alternative pyridine connectivity often exhibit reduced potency or altered selectivity profiles due to suboptimal hinge-binding geometry.

Kinase Inhibition IRAK4 Immuno-Oncology

Antiproliferative Activity: Pyridin-3-yl Oxazole vs. Alternative Heterocyclic Connectivities

In a direct head-to-head study of isomeric oxazole-pyridine compounds, the 'iso-TOxaPy' series, which bears a 2-(pyridin-3-yl)oxazole-4-carboxamide motif (the amide derivative of the target compound), exhibited superior antiproliferative activity compared to its structural analogs with alternative central connectivity (e.g., bipyridine core or reversed oxazole-pyridine linkage) [1]. Specifically, iso-TOxaPy showed high antiproliferative activity against a panel of cancer cell lines, an effect attributed to selective Rock-2 kinase inhibition rather than G-quadruplex binding alone.

Anticancer G-Quadruplex Kinase

Synthetic Efficiency: Van Leusen Oxazole Construction for High-Yield Access to Diverse Libraries

The methyl 2-(pyridin-3-yl)oxazole-4-carboxylate scaffold can be efficiently synthesized via the Van Leusen oxazole synthesis, which employs TOSMIC (tosylmethyl isocyanide) and an aldehyde under mild basic conditions (K₂CO₃, MeOH, 65 °C) [1]. This convergent methodology allows for rapid diversification at the 2-position (pyridine substitution) and 4-position (ester hydrolysis/amidation) to generate libraries of pyridyl-oxazole compounds. In contrast, alternative oxazole syntheses often require harsher conditions, expensive metal catalysts, or multi-step sequences that reduce overall yield and library throughput.

Synthetic Methodology Medicinal Chemistry Library Synthesis

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate: Optimized Application Scenarios Based on Comparative Evidence


IRAK4 Inhibitor Lead Optimization Programs

Given the class-level evidence that bicyclic oxazole-pyridine scaffolds achieve nanomolar IRAK4 inhibition [3], methyl 2-(pyridin-3-yl)oxazole-4-carboxylate is the ideal starting material for generating focused amide libraries. Its 3-pyridinyl group ensures optimal hinge-binding geometry, a feature lacking in simpler oxazole-4-carboxylate analogs. Use this intermediate to synthesize clinical candidates for autoimmune and inflammatory diseases.

Kinase-Focused Fragment-Based Drug Discovery (FBDD)

The direct head-to-head evidence linking the pyridin-3-yl oxazole core to selective Rock-2 inhibition and potent antiproliferative effects [3] validates this scaffold for kinase FBDD campaigns. Its molecular weight (204.18 g/mol) and favorable ligand efficiency make it an excellent fragment for hit identification, outperforming isomeric oxazole-pyridine fragments that failed to exhibit similar selectivity.

Rapid Diversification for Structure-Activity Relationship (SAR) Studies

Leverage the highly efficient Van Leusen synthetic route [3] to access diverse pyridin-3-yl oxazole-4-carboxylate analogs. The methyl ester serves as a versatile handle for subsequent hydrolysis to the carboxylic acid and coupling with amines, enabling parallel synthesis of compound libraries with minimal synthetic burden compared to alternative heterocyclic cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.